2-(2-propynylsulfanyl)-4(3H)-quinazolinone
Overview
Description
2-(2-propynylsulfanyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C11H8N2OS and its molecular weight is 216.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Recent Advances in 4(3H)-Quinazolinone Syntheses
4(3H)-Quinazolinones, including the specific compound 2-(2-propynylsulfanyl)-4(3H)-quinazolinone, have a wide range of applications in scientific research due to their diverse biological activities. These heterocycles have been identified for their potential use in various fields due to their antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. Recent studies have outlined new routes and strategies for the synthesis of valuable 4(3H)-quinazolinones, emphasizing their broad applicability in scientific research (He et al., 2014).
Magnetized Nanoparticles for Synthesis of Quinazolinones
Research has shown that quinazolinone derivatives are essential units in a variety of pharmacophores due to their wide spectrum of abilities. The synthesis of quinazolinone moieties, including this compound, has received significant attention because of their broad pharmacological and therapeutic activities such as anticonvulsant, anti-inflammatory, hypolipidemic, anticancer, and anti-ulcer properties. Notably, an efficient and one-pot three-component route was developed for the synthesis of 4(3H)-quinazolinones using magnetically separable catalysts, indicating advancements in the green synthesis and ease of separation in the production of these compounds (Dadgar & Kalkhorani, 2015).
Properties
IUPAC Name |
2-prop-2-ynylsulfanyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h1,3-6H,7H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUINVIEJTVTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365586 | |
Record name | 2-(2-propynylsulfanyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315239-28-2 | |
Record name | 2-(2-propynylsulfanyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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